Cas no 66-76-2 (Dicumarol)

Dicumarol structure
Dicumarol structure
Product name:Dicumarol
CAS No:66-76-2
MF:C19H12O6
MW:336.2950
MDL:MFCD00006857
CID:93741
PubChem ID:54676038

Dicumarol Chemical and Physical Properties

Names and Identifiers

    • Dicumarol
    • 3,3-Methylenebis(4-hydroxycoumarin)
    • Bis-hydroxycoumarin
    • Dicoumarol
    • Dicoumarin
    • 4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)methyl]chromen-2-one
    • 3,3’-methylenebis(4-hydroxy-2H-1-benzopyran-2-one)
    • 3,3’-methylenebis(4-hydroxy-2H-chromen-2-one)
    • 3,3’-methylenebis[4-hydroxy-2H-1-benzopyran-2-one]
    • 3,3'-methylenebis(4-hydroxy-2H-chromen-2-one)
    • 3,3'-methylenebis(4-hydroxycoumarin)
    • 3,3'-Methylene-bis(4-hydroxycoumarin)
    • Acadyl
    • Acavyl
    • Antitrombosin
    • Bishydroxycoumarin
    • Dicoumal
    • melitoxin
    • Dicumarine
    • Baracoumin
    • Dicuman
    • Trombosan
    • Kumoran
    • Dufalone
    • Dicumol
    • Temparin
    • Cumid
    • Cuma
    • Dicumaol R
    • Dicoumarolum
    • Anathrombase
    • Dicumarinum
    • Dicumarolum
    • Apekumarol
    • Dicoumerol
    • Bis-3,3'-(4-hydroxycoumarinyl)methane
    • Bis(4-hydroxycoumarin-3-yl)methane
    • Di-(4-hydroxy-3-coumarinyl)methane
    • Dicumarolo [DCIT]
    • Dwukumarol [Polish]
    • Dikumarol
    • Di-4-hydroxy-
    • 3,3'-Methylene-bis(4-hydroxycoumarine)
    • BRD-K82236179-001-06-8
    • SPBio_000248
    • NSC-17860
    • AKOS000520650
    • CCG-34550
    • HMS3714M12
    • 2H-1-Benzopyran-2-one, 3,3'-methylenebis[4-hydroxy-
    • WLN: T66 BOVJ EQ D1- DT66 BOVJ EQ
    • HMS3652P10
    • NS00001589
    • DICOUMAROL (MART.)
    • Dicoumarol [INN]
    • Tox21_110357_1
    • 5-19-06-00682 (Beilstein Handbook Reference)
    • KBioGR_001055
    • BRN 0335444
    • SY148056
    • Dicumarol [USAN]
    • Dicumarol [USAN:USP]
    • 3,3''''''''-methylenebis(4-hydroxycoumarin)
    • AI3-14546
    • 3,3'-Metilen-bis(4-idrossi-cumarina)
    • Pharmakon1600-01500239
    • Z57170530
    • CAS-66-76-2
    • Q420886
    • Prestwick_90
    • NSC221570
    • 3,3'-Methylen-bis(4-hydroxy-cumarin)
    • BRD-K82236179-001-05-0
    • Dicumarol (INN-Spanish)
    • NINDS_000896
    • Spectrum2_000144
    • NSC17860
    • Spectrum5_000871
    • DICUMAROL [ORANGE BOOK]
    • Dicoumarol - CAS 66-76-2
    • 3,3'-Methylenebis[4-hydroxycoumarin]
    • W-203471
    • NSC-221570
    • DICUMAROL [VANDF]
    • SCHEMBL33891
    • s4299
    • Dicumarol (TN)
    • 3,3'-Methylen-bis(4-hydroxy-cumarin) [German]
    • 3,3'-Methyleen-bis(4-hydroxy-cumarine) [Dutch]
    • Tox21_110357
    • DICOUMAROL [MART.]
    • Dicumarol (USAN)
    • HMS3865F03
    • Bis-3,3'-(4-oxycoumarinyl)ethylacetate
    • NCGC00016296-05
    • 7QID3E7BG7
    • B01AA01
    • SR-05000001605-1
    • NSC 221570
    • Coumarin, 3,3'-methylenebis(4-hydroxy-
    • UNII-7QID3E7BG7
    • NCGC00016296-01
    • KBioSS_000645
    • 2H-1-Benzopyran-2-one), 3,3'-methylenebis(4-hydroxy-
    • 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one
    • Prestwick2_000785
    • Spectrum_000165
    • SCHEMBL33892
    • M0216
    • BPBio1_000980
    • 2H-1-Benzopyran-2-one],3'-methylenebis[4-hydroxy-
    • NCGC00094650-02
    • NSC 17860
    • Dicoumarol (INN)
    • BSPBio_000890
    • Dicumarol (USAN:USP)
    • ETHYLM-TRIFLUOROMETHYLCARBANILATE
    • HMS3744M19
    • Spectrum3_000387
    • uncoupler of oxidative respiration
    • HMS502M18
    • CBDivE_003005
    • IDI1_000896
    • KBio2_003213
    • 3,3'-Methylenebis(4-hydroxy-1,2-benzopyrone)
    • EINECS 200-632-9
    • DICOUMAROL [WHO-IP]
    • 2H-1-Benzopyran-2-one, 3,3'-methylenebis(4-hydroxy)-
    • KBio2_005781
    • NSC 41834
    • 2H-1-Benzopyran-2-one, 3,3'-methylenebis(4-hydroxy-
    • 3,2-benzopyrone]
    • Prestwick3_000785
    • 3,3'-Methylene-bis(4-hydroxycoumarin), 99%
    • AS-19619
    • DICUMAROL [MI]
    • KBio3_001393
    • SPECTRUM1500239
    • Dicumarol [INN-Spanish]
    • 3,3'-Methylenebis[4-hydroxy-1,2-benzopyrone]
    • KBio1_000896
    • NC 034
    • 4,4'-Dihydroxy-3,3'-methylene bis coumarin
    • KBio2_000645
    • DivK1c_000896
    • DTXCID701729
    • 3,3'-Methylenebis(4-hydroxy-2H-1-benzopyran-2-one)
    • NCGC00094650-01
    • 2H-1-Benzopyran-2-one, 3,3'-methylenebis[4-hydroxy- (9CI)
    • GTPL6808
    • Prestwick0_000785
    • NSC-41834
    • D91292
    • NCGC00016296-04
    • HMS1378M04
    • 3,3''''''''-methylenebis(4-hydroxy-coumarin
    • CHEMBL43154
    • CCRIS 3713
    • DTXSID8021729
    • 3,3'-Methylene-bis(4-hydroxycoumarine) [French]
    • HMS2097M12
    • FT-0624734
    • 66-76-2
    • DICOUMAROLUM [WHO-IP LATIN]
    • CHEMBL1466
    • Dicoumarolum [INN-Latin]
    • 2H-1-Benzopyran-2-one,3'-methylenebis[4-hydroxy-
    • BSPBio_002173
    • BDBM35525
    • SR-05000001605
    • NSC41834
    • DB00266
    • 4-hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)methyl]chromen-2-one
    • Oprea1_150990
    • EN300-123537
    • Prestwick1_000785
    • CS-7962
    • 3,3''''''''-methylenebis[4-hydroxycoumarin
    • NCGC00016296-07
    • SPBio_002829
    • Dicoumarolum (INN-Latin)
    • HSDB 3223
    • 3,3'-methanediylbis(4-hydroxy-2H-chromen-2-one)
    • 4-hydroxy-3-((4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-2H-chromen-2-one
    • ChemDiv2_003436
    • Spectrum4_000508
    • HY-N0645
    • 3,3 inverted exclamation mark -Methylenebis(4-hydroxy-2H-chromen-2-one)
    • Dwukumarol
    • Coumarin,3'-methylenebis[4-hydroxy-
    • C00796
    • Coumarin, 3,3'-methylenebis[4-hydroxy- (8CI)
    • HMS1920E20
    • 3,3'-Metilen-bis(4-idrossi-cumarina) [Italian]
    • NSC-756733
    • HMS2091M10
    • SBI-0051343.P003
    • SR-05000001605-3
    • 3,3'-Methyleen-bis(4-hydroxy-cumarine)
    • CHEBI:4513
    • NCGC00016296-02
    • Di-4-hydroxy-3,3'-methylenedicoumarin
    • NSC756733
    • AM10016
    • 3,3'-Methylenebis[4-hydroxy-2H-1-benzopyran-2-one]
    • Dicumarol, United States Pharmacopeia (USP) Reference Standard
    • Dicumarolo
    • SR-05000001605-4
    • HMS1570M12
    • SW196402-3
    • DICOUMAROL [WHO-DD]
    • D03798
    • DICUMAROL [HSDB]
    • 3,3'-Methylenbis(4-hydroxycumarin)
    • AB00051966_05
    • NCGC00016296-03
    • MFCD00006857
    • BRD-K82236179-213-01-0
    • STK801287
    • SBI-0051343.0001
    • BBL008904
    • Dicumarol?
    • MDL: MFCD00006857
    • Inchi: 1S/C19H12O6/c20-16-10-5-1-3-7-14(10)24-18(22)12(16)9-13-17(21)11-6-2-4-8-15(11)25-19(13)23/h1-8,20-21H,9H2
    • InChI Key: DOBMPNYZJYQDGZ-UHFFFAOYSA-N
    • SMILES: O1C(C(=C(C2=C([H])C([H])=C([H])C([H])=C12)O[H])C([H])([H])C1C(=O)OC2=C([H])C([H])=C([H])C([H])=C2C=1O[H])=O

Computed Properties

  • Exact Mass: 336.06300
  • Monoisotopic Mass: 336.06338810 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 605
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 336.3
  • Surface Charge: 0
  • Topological Polar Surface Area: 93.1
  • Tautomer Count: 6
  • XLogP3: 2.6

Experimental Properties

  • Color/Form: White fine crystals. Slightly pleasant smell. Slightly bitter.
  • Density: 1.2864 (rough estimate)
  • Melting Point: 290-292 °C (lit.)
  • Boiling Point: 620.702°C at 760 mmHg
  • Flash Point: Nonsense
  • Refractive Index: 1.4450 (estimate)
  • Solubility: 128mg/L
  • Water Partition Coefficient: Soluble in aqueous alkaline solutions, organic bases, 0.1 N NaOH (15 mg/ml), Pyridine (50 mg/ml), chloroform (slightly soluble), and benzene (slightly soluble). Insoluble in water, and alcohols.
  • PSA: 100.88000
  • LogP: 2.90140
  • Odor: Slight, pleasant odor
  • Solubility: It is soluble in alkaline aqueous solution, pyridine and similar organic bases, slightly soluble in chloroform and benzene, and almost insoluble in water, ethanol and ether.
  • Merck: 3090

Dicumarol Security Information

  • Symbol: GHS06 GHS08 GHS09
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H301-H371-H372-H411
  • Warning Statement: P260-P264-P270-P273-P301+P310+P330-P308+P311-P391-P405-P501
  • Hazardous Material transportation number:UN 2811 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 22-48/25-51/53
  • Safety Instruction: 37-45-61
  • RTECS:GN7875000
  • Hazardous Material Identification: T N
  • Packing Group:III
  • Hazard Level:6.1(b)
  • Risk Phrases:R22; R48/25; R51/53
  • HazardClass:6.1(b)
  • PackingGroup:III
  • TSCA:Yes
  • Packing Group:III
  • Toxicity:LD50 orally in rats: 541.6 mg/kg (Rose)
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Safety Term:6.1(b)

Dicumarol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-123537-10.0g
4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one
66-76-2 95%
10g
$44.0 2023-06-08
Enamine
EN300-123537-0.5g
4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one
66-76-2 95%
0.5g
$19.0 2023-06-08
DC Chemicals
DC31650-250 mg
Dicumarol
66-76-2 >98%
250mg
$55.0 2022-02-28
ChemScence
CS-7962-100mg
Dicoumarol
66-76-2 99.40%
100mg
$60.0 2021-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X44515-1g
Dicoumarol
66-76-2
1g
¥76.0 2021-09-03
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci14942-5mg
Dicoumarol
66-76-2 98%
5mg
¥1058.00 2023-09-09
Enamine
EN300-123537-0.1g
4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one
66-76-2 95%
0.1g
$19.0 2023-06-08
Enamine
EN300-123537-0.25g
4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one
66-76-2 95%
0.25g
$19.0 2023-06-08
SHENG KE LU SI SHENG WU JI SHU
sc-205647A-5g
Dicoumarol,
66-76-2 ≥98%
5g
¥286.00 2023-09-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-LG309-200mg
Dicumarol
66-76-2 98%
200mg
56.0CNY 2021-08-04

Dicumarol Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:66-76-2)DICUMARO
Order Number:2456217
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Friday, 18 April 2025 17:05
Price ($):discuss personally

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